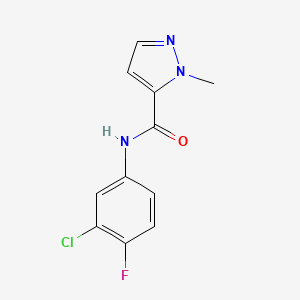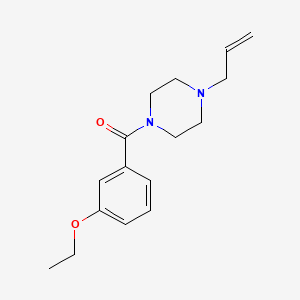![molecular formula C18H20FN3O3S B5466829 N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide](/img/structure/B5466829.png)
N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide is a chemical compound known for its potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and a sulfamoyl group, making it a unique structure with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzenesulfonamide with 4-nitrophenylpiperidine-1-carboxylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-acetamidophenyl)sulfonyl-(2-fluorophenyl)sulfamoyl]phenyl]acetamide
- Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives
Uniqueness
N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring and fluorophenyl group make it particularly interesting for medicinal chemistry applications, as these features can enhance binding affinity and specificity for certain molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-16-6-2-3-7-17(16)21-26(24,25)15-10-8-14(9-11-15)20-18(23)22-12-4-1-5-13-22/h2-3,6-11,21H,1,4-5,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWUNVLAYXSKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5466750.png)
![N,N-diethyl-4-{[4-hydroxy-2-(3-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5466768.png)
![N,N,2-trimethyl-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5466783.png)
![(2Z)-N-[3-[5-(dimethylamino)pentylamino]propyl]-2-hydroxyiminoacetamide](/img/structure/B5466784.png)

![N-(tert-butyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5466812.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5466825.png)
![N-(2-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5466826.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5466836.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466841.png)
![2-(4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5466849.png)
![4-bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5466856.png)
![(3S*,4R*)-1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5466864.png)
